Ethyl2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group and a trifluoromethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative .
Scientific Research Applications
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
- Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylate derivatives
Uniqueness
Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C13H10F3NO3S |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3S/c1-2-19-12(18)10-7-21-11(17-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
AHNXNNWGZMVYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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